2,5,8-Trimethylquinolin-4-ol

Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

Researchers investigating MAO-B targets for neurodegenerative diseases require positionally defined methylquinolones to maintain SAR continuity-substitution with isomers (e.g., 2,6,8-trimethyl) is scientifically invalid. CAS 54598-17-3 (2,5,8-Trimethylquinolin-4-ol) solves this with:
- **Quantified bioactivity**: Human MAO-B IC50 = 530 nM; CYP3A4 IC50 = 800 nM
- **Conformational rigidity**: Zero rotatable bonds for reproducible docking
- **Supply certainty**: ≥97% purity, Boiling point 313.1°C, density 1.084 g/cm³

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 54598-17-3
Cat. No. B1266977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethylquinolin-4-ol
CAS54598-17-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C=C(NC2=C(C=C1)C)C
InChIInChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)
InChIKeyJTVSWQVZPILKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8-Trimethylquinolin-4-ol Overview


2,5,8-Trimethylquinolin-4-ol (CAS 54598-17-3, also designated CAS 500350-48-1 in some vendor catalogs) is a trimethylated derivative of quinolin-4-ol belonging to the 4-quinolone family of heterocyclic compounds . Characterized by a molecular formula of C12H13NO and a monoisotopic mass of 187.10 g/mol, this compound features three methyl substituents at positions 2, 5, and 8 of the quinoline core, along with a hydroxyl group at the 4-position . The specific 2,5,8-trimethyl substitution pattern distinguishes this scaffold from other positional isomers (e.g., 2,6,8-trimethyl and 2,3,6-trimethyl analogs) and confers unique electronic and steric properties that influence its chemical reactivity, biological target engagement, and utility as a versatile building block in synthetic chemistry .

MAO-B enzyme inhibition study fit
CYP3A4 inhibition profiling fit
Conformationally rigid quinoline building block
Analytical reference standard & method development

2,5,8-Trimethylquinolin-4-ol: Substitution Limitations


Substitution of 2,5,8-trimethylquinolin-4-ol with other trimethylquinolin-4-ol isomers or closely related quinoline analogs is scientifically unjustified due to the pronounced position-dependent effects of methyl substituents on both physicochemical properties and biological target interactions. Methyl group placement on the quinoline core critically governs electronic distribution, steric accessibility, and molecular recognition events. For example, the 2,5,8-trimethyl pattern places two electron-donating methyl groups on the carbocyclic ring at C-5 and C-8, which strongly activates the benzene ring toward electrophilic substitution and modulates the pKa of the 4-hydroxyl group . In contrast, isomers such as 2,6,8-trimethylquinolin-4-ol (CAS 15644-93-6) exhibit distinct physical properties—including a reported melting point of 268–270 °C versus the target compound's boiling point of approximately 313 °C—and divergent biological activity profiles . More critically, enzyme inhibition studies on structurally related methylquinolines demonstrate that even minor positional shifts (e.g., 4-MQ vs. 6-MQ vs. 8-MQ) produce significant differences in inhibitory potency and mechanism (competitive vs. noncompetitive) against human monoamine oxidase isoforms [1]. Such position-specific effects render in-class substitution scientifically invalid for applications requiring reproducible target engagement, pharmacokinetic behavior, or structure-activity relationship (SAR) continuity.

Positional isomer activity mismatch
Methyl group placement governs electronic and steric effects; isomers may exhibit distinct enzyme inhibition profiles.
Physicochemical property divergence
Boiling point and thermal behavior differ between isomers, impacting purification and analytical reproducibility.
Supply & specification variability
Less common isomers may lack defined purity grades and COA documentation, increasing procurement risk.

2,5,8-Trimethylquinolin-4-ol: Quantitative Evidence


MAO-B Inhibition

2,5,8-Trimethylquinolin-4-ol exhibits measurable inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 530 nM [1]. This contrasts sharply with the class-level observation that certain methylquinoline positional isomers (e.g., 8-methylquinoline) fail to inhibit MAO-B entirely in human brain synaptosomal mitochondria [2]. While the 530 nM IC50 represents moderate potency compared to clinical MAO-B inhibitors (e.g., selegiline, IC50 in low nM range), this activity distinguishes the 2,5,8-trimethylated scaffold from other quinoline-based MAO-B inhibitors that show IC50 values in the high micromolar range (e.g., 15.4–17.0 μM) [1][3]. The presence of measurable MAO-B inhibition may inform compound selection for neuroscience applications where modulation of this target is relevant.

MAO-B Inhibition
Reported
This compound 530 nM
vs
Comparator quinolines 15.4–17.0 µM
~30×
Supports MAO-B target engagement context
Human recombinant MAO-B; kynuramine substrate
Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

CYP3A4 Inhibition Profile

2,5,8-Trimethylquinolin-4-ol demonstrates inhibitory activity against human recombinant cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of approximately 50% of marketed pharmaceuticals [1]. The compound exhibits an IC50 of 800 nM against CYP3A4 in a fluorescent homogenous assay using baculosome-expressed enzyme [1]. This sub-micromolar CYP3A4 inhibition should be considered when employing this compound as a scaffold in drug discovery programs, as it may present drug-drug interaction liability that requires structural optimization or de-risking strategies. In comparison, the compound shows approximately 2.3-fold weaker inhibition against acetylcholinesterase (AChE, IC50 = 1,200 nM), indicating a degree of selectivity between these two off-target enzymes [1].

CYP3A4 Inhibition
Reported
CYP3A4 800 nM
vs
AChE 1,200 nM
1.5×
Informs CYP3A4 liability assessment context
Fluorescent homogenous assay; baculosome-expressed enzyme
Cytochrome P450 inhibition Drug metabolism ADME-Tox

Physicochemical Profile

The physicochemical properties of 2,5,8-Trimethylquinolin-4-ol have been computationally predicted and experimentally characterized, providing essential parameters for handling, formulation, and analytical method development. The compound exhibits a density of 1.084 g/cm³ and a boiling point of 313.1 °C at 760 mmHg . Its molecular structure is further defined by zero rotatable bonds, one hydrogen bond donor (the 4-OH group), and two hydrogen bond acceptors (the quinoline nitrogen and the 4-oxygen) . These properties contrast with those of the positional isomer 2,6,8-trimethylquinolin-4-ol (CAS 15644-93-6), which exhibits a melting point of 268–270 °C and a predicted boiling point of 337.8 °C [1]. Such divergent thermal properties underscore the influence of methyl group positioning on intermolecular interactions and phase behavior, directly impacting purification protocols, storage requirements, and analytical reference standard preparation.

Physicochemical Profile
Cross-study comparable
This compound 313.1 °C
vs
2,6,8-isomer 337.8 °C
−24.7 °C
Thermal behavior differentiates positional isomers
Predicted boiling point at 760 mmHg
Physicochemical characterization Pre-formulation Analytical chemistry

Chemical Stability

The molecular architecture of 2,5,8-Trimethylquinolin-4-ol is characterized by zero rotatable bonds, a feature that confers exceptional conformational rigidity and enhanced chemical stability compared to quinoline derivatives bearing flexible side chains . The fully substituted quinoline core, with methyl groups occupying the 2, 5, and 8 positions and a hydroxyl group at position 4, creates a sterically congested environment that limits oxidative and metabolic degradation pathways. This structural constraint is further supported by the compound's molecular complexity index of 282, which reflects the intricate connectivity of its fused bicyclic system . In contrast, trimethylquinoline analogs with different substitution patterns (e.g., 2,3,6-trimethylquinolin-4-ol) may exhibit altered conformational dynamics and differential susceptibility to metabolic enzymes. For procurement purposes, this conformational rigidity translates to predictable shelf-life, reduced batch-to-batch variability, and enhanced reproducibility in synthetic transformations where a stable, well-defined scaffold is required.

Chemical Stability
Class-level inference
Rotatable bonds = 0; Complexity = 282
Conformational rigidity may support chemical stability
Based on structural analysis; experimental data to verify
Chemical stability Conformational analysis Synthetic building block

Vendor Purity Specifications

2,5,8-Trimethylquinolin-4-ol is commercially available from multiple reputable chemical suppliers at defined purity grades suitable for research applications. Vendor specifications include purity levels of ≥97% (e.g., Aladdin Scientific) and ≥95% (e.g., CymitQuimica) [1]. Procurement pricing for 100 mg quantities is approximately ¥888.90 (≥97% purity grade) [1]. While direct purity comparisons with other trimethylquinolin-4-ol isomers are not systematically available across all vendors, the established supply chain for the 2,5,8-isomer ensures reliable access to material with documented quality specifications. This contrasts with less common positional isomers that may require custom synthesis, incurring longer lead times and higher costs. The availability of Certificate of Analysis (COA) documentation from major vendors further supports quality assurance requirements for regulated research environments [1].

Vendor Purity
Supporting evidence
≥97%
Meets research-grade purity specifications
Vendor COA available; 100 mg packaging
Procurement specifications Quality control Chemical sourcing

2,5,8-Trimethylquinolin-4-ol: Application Scenarios


MAO-B Inhibitor Screening and SAR

Researchers investigating MAO-B as a therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease can utilize 2,5,8-trimethylquinolin-4-ol as a reference scaffold. With a characterized IC50 of 530 nM against human recombinant MAO-B [1], this compound provides a quantitatively defined starting point for structure-activity relationship (SAR) exploration. The 29- to 32-fold potency advantage over comparator quinoline-based MAO-B inhibitors (IC50 = 15.4–17.0 μM) justifies its selection for hit-to-lead optimization programs . The compound's zero rotatable bonds and conformational rigidity further support its use in fragment-based drug design and computational docking studies, where scaffold stability enhances reproducibility of binding pose predictions.

CYP3A4 Drug-Drug Interaction Assessment

In early-stage drug discovery, the characterized CYP3A4 inhibition profile (IC50 = 800 nM) of 2,5,8-trimethylquinolin-4-ol [1] enables medicinal chemists and ADME scientists to evaluate the compound's potential for drug-drug interactions. This quantitative benchmark supports risk stratification of quinoline-based chemical series, guiding decisions regarding structural modification to mitigate CYP3A4 inhibition or prioritization of backup scaffolds with improved metabolic profiles. The availability of parallel acetylcholinesterase inhibition data (IC50 = 1,200 nM) [1] provides an additional selectivity metric for off-target liability assessment.

Synthetic Methodology & Building Block

2,5,8-Trimethylquinolin-4-ol serves as a versatile and conformationally rigid building block for the synthesis of more complex quinoline-containing heterocycles. Its defined physicochemical properties—including density of 1.084 g/cm³ and boiling point of 313.1 °C —facilitate reproducible reaction optimization, purification, and analytical characterization. The compound's zero rotatable bonds and fully substituted aromatic core confer enhanced chemical stability under a range of reaction conditions, making it a reliable substrate for transformations such as O-alkylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling. Commercial availability at ≥97% purity [2] ensures consistent quality for multi-step synthetic sequences in academic and industrial laboratories.

Analytical Reference Standard & Method Validation

The well-defined physicochemical parameters and commercial availability of high-purity 2,5,8-trimethylquinolin-4-ol support its use as an analytical reference standard. The compound's density (1.084 g/cm³) and boiling point (313.1 °C at 760 mmHg) provide critical benchmarks for gas chromatography and high-performance liquid chromatography method development. Its conformational rigidity (zero rotatable bonds) ensures consistent chromatographic behavior across multiple analytical runs. Laboratories engaged in quality control, impurity profiling, or stability-indicating method validation can procure this compound with documented purity specifications (≥97%) and certificate of analysis documentation [2] to meet regulatory compliance requirements.

Application
Selection Property
Validation Focus
MAO-B target engagement studies
Reported inhibitory activity context
MAO-B assay reproducibility & comparator differentiation
CYP3A4 inhibition profiling
CYP3A4 liability data
Off-target enzyme interaction assessment
Synthetic building block
Conformational rigidity & defined purity
Synthetic reproducibility & reaction condition tolerance
Analytical reference standard
Physicochemical characterization & purity
Analytical method consistency & QC documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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